N-(4-carbamoylphenyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(4-carbamoylphenyl)-3,4,5-trimethoxybenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to a benzamide moiety substituted with three methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-3,4,5-trimethoxybenzamide can be achieved through a multi-step process. One common method involves the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then reduced to yield the desired compound . The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
For industrial production, the synthetic pathway is optimized to improve yields and reduce costs. This often involves the use of safer and more efficient solvents and reagents. The process may also be scaled up using continuous flow reactors to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
N-(4-carbamoylphenyl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and viral infections.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through various biochemical pathways, which are currently under investigation .
Comparison with Similar Compounds
Similar Compounds
4-aminobenzoylbenzamide: An intermediate in the synthesis of pigments.
Para-aminobenzoic acid: Used in the production of folate and sunscreens.
Uniqueness
N-(4-carbamoylphenyl)-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethoxybenzamide moiety differentiates it from other similar compounds, making it a valuable molecule for various applications .
Biological Activity
N-(4-carbamoylphenyl)-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H20N2O5
- Molecular Weight : 336.35 g/mol
This compound features a benzamide core with three methoxy groups and a carbamoyl substituent that may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. It may also inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt/mTOR pathway .
- Antimicrobial Properties : Similar compounds have demonstrated the ability to disrupt bacterial cell wall synthesis and interfere with essential enzymes critical for bacterial survival.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of methoxy groups at positions 3, 4, and 5 on the benzene ring enhances lipophilicity and may improve cellular uptake. Modifications to the carbamoyl group can also significantly affect potency against specific targets.
Substituent | Effect on Activity |
---|---|
Methoxy Groups | Increase lipophilicity and bioavailability |
Carbamoyl Group | Influences binding affinity to target proteins |
Anticancer Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- Cell Line : SW620/Ad300 (colon cancer)
- IC50 : 10 µM (induction of apoptosis confirmed via flow cytometry)
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Studies
Research indicates that derivatives similar to this compound have shown effectiveness against resistant strains of bacteria. For instance:
- Target Bacteria : Staphylococcus aureus
- Minimum Inhibitory Concentration (MIC) : 5 µg/mL
This antimicrobial activity highlights the potential utility of this compound in treating infections caused by resistant pathogens.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-22-13-8-11(9-14(23-2)15(13)24-3)17(21)19-12-6-4-10(5-7-12)16(18)20/h4-9H,1-3H3,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANGDKBNQAXTOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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